2-(5-chloro-2-methylphenoxy)acetic acid
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Overview
Description
2-(5-Chloro-2-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and a methyl group attached to the phenoxyacetic acid structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-methylphenoxy)acetic acid typically involves the reaction of 5-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis is carried out in large reactors where 5-chloro-2-methylphenol is reacted with chloroacetic acid under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 2-(5-chloro-2-methylphenoxy)ethanol.
Substitution: It can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-(5-Chloro-2-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to selectively target certain plant species .
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. This selective action makes it an effective herbicide. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes and growth patterns .
Comparison with Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): Another phenoxyacetic acid derivative used as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use as a herbicide.
Uniqueness: 2-(5-Chloro-2-methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25141-38-2 |
---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
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